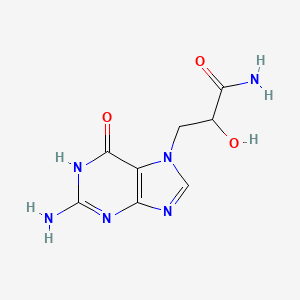

N7-(2-Carbamoyl-2-hydroxyethyl)guanine

描述

N7-(2-Carbamoyl-2-hydroxyethyl)guanine is a DNA adduct formed by the interaction of glycidamide, a metabolite of acrylamide, with DNA . Acrylamide is a substance commonly found in foods containing reducing sugars and asparagine that are heated at high temperatures, such as biscuits, cereals, bread, French fries, chips, popcorn, and coffee . The International Agency for Research on Cancer (IARC) classifies acrylamide as a Group 2A carcinogen, indicating it is probably carcinogenic to humans .

准备方法

N7-(2-Carbamoyl-2-hydroxyethyl)guanine is typically formed in vivo through the metabolic conversion of acrylamide to glycidamide by the enzyme CYP2E1 . Glycidamide then reacts with DNA to form the adduct . In laboratory settings, the compound can be synthesized by reacting glycidamide with guanine under controlled conditions

化学反应分析

N7-(2-Carbamoyl-2-hydroxyethyl)guanine undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under certain conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Formation and Detection

N7-CAG is primarily formed when acrylamide is metabolized to glycidamide, which then interacts with DNA. The detection of this adduct is crucial for understanding the genotoxic effects of acrylamide exposure. Various analytical techniques have been developed to quantify N7-CAG levels in biological samples:

- Mass Spectrometry (MS) : Advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect N7-CAG in urine and blood samples. These techniques allow for sensitive and specific quantification of DNA adducts, providing insights into exposure levels and potential health risks associated with acrylamide .

- High-Performance Liquid Chromatography (HPLC) : HPLC has been used to analyze N7-CAG levels in human brain tumor samples, demonstrating its utility in clinical settings for assessing DNA alkylation products following treatment with chemotherapeutic agents .

Biomarker for Genotoxicity

N7-CAG serves as a molecular dosimeter for assessing exposure to acrylamide and its genotoxic effects. Research indicates that elevated levels of urinary N7-CAG correlate with occupational exposure to acrylamide, making it a valuable biomarker for epidemiological studies:

- A study involving workers exposed to acrylamide showed significantly higher urinary N7-CAG levels compared to non-exposed controls, suggesting its potential use in monitoring workplace safety and exposure risks .

- The correlation between N7-CAG levels and other biomarkers of acrylamide exposure further supports its role in genotoxicity assessment .

Case Studies

Several case studies highlight the implications of N7-CAG in cancer research:

- Acrylamide-Induced Carcinogenicity : In animal studies, the formation of N7-CAG was observed following the administration of radiolabeled acrylamide. The resulting DNA adducts were linked to increased cancer risk, particularly in tissues exposed to higher concentrations of glycidamide metabolites .

- Clinical Relevance : In human studies, the detection of N7-CAG in brain tumor samples has been linked to chemotherapeutic treatments that induce DNA alkylation. This highlights the importance of monitoring DNA adducts not only for exposure assessment but also for understanding treatment efficacy and potential adverse effects .

Summary Table of Analytical Techniques

| Technique | Application | Sensitivity |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of N7-CAG in urine and blood | High sensitivity (pg/mL range) |

| High-Performance Liquid Chromatography (HPLC) | Analysis in tissue samples (e.g., brain tumors) | Moderate sensitivity |

| Accelerator Mass Spectrometry (AMS) | Detection in low-abundance samples | Very high sensitivity |

作用机制

N7-(2-Carbamoyl-2-hydroxyethyl)guanine exerts its effects by forming adducts with DNA, which can cause mutations and interfere with DNA replication and transcription . The molecular targets include the DNA bases, particularly guanine, where the adduct forms . The pathways involved include the metabolic conversion of acrylamide to glycidamide and the subsequent interaction of glycidamide with DNA .

相似化合物的比较

N7-(2-Carbamoyl-2-hydroxyethyl)guanine is unique due to its formation from glycidamide, a metabolite of acrylamide . Similar compounds include other DNA adducts formed by different metabolites of carcinogenic substances, such as:

N7-(2-Hydroxyethyl)guanine: Formed by the interaction of ethylene oxide with DNA.

N7-(2-Oxoethyl)guanine: Formed by the interaction of acetaldehyde with DNA.

These compounds share similar mechanisms of action but differ in their specific formation pathways and the carcinogenic substances involved.

生物活性

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG) is a significant DNA adduct formed through the interaction of glycidamide, a metabolite of acrylamide, with DNA. This compound is of considerable interest in toxicology and molecular biology due to its implications in mutagenesis and carcinogenesis.

Overview of N7-CAG Formation

N7-CAG is primarily formed when glycidamide reacts with the N7 position of guanine in DNA. This reaction is facilitated by electrophilic attack, leading to the formation of a stable adduct that can disrupt normal DNA function. The molecular formula for N7-CAG is CHNO, with a molecular weight of 238.30 g/mol.

Target Interaction

N7-CAG interacts with DNA by forming an adduct with guanine bases. This interaction can lead to several biological consequences:

- Mutagenesis : The presence of N7-CAG in DNA can induce mutations during replication.

- Transcriptional Inhibition : The adduct may hinder transcription processes, affecting gene expression.

- Cellular Effects : The interaction can lead to cell death or the formation of abnormal cells due to DNA damage.

Pharmacokinetics and Detection

N7-CAG has been detected in urine samples from individuals exposed to acrylamide, indicating its role as a biomarker for acrylamide exposure. Studies have shown that dietary intake of acrylamide-rich foods correlates with elevated levels of N7-CAG in biological samples.

Case Study: Human Exposure Analysis

A study analyzed dried blood spot samples from subjects who frequently consumed acrylamide-containing foods. The results indicated that:

- Test Group : N7-CAG levels ranged from 1.87 to 23.71 ng/ml.

- Control Group : Levels ranged from 1.18 to 8.47 ng/ml.

- A significant difference was observed (p < 0.001), suggesting that dietary acrylamide contributes to increased N7-CAG formation .

N7-CAG exhibits several biochemical properties that are crucial for understanding its biological activity:

- Stability : The carbamoyl group in N7-CAG stabilizes the intermediates in hydrolytic reactions, influencing its persistence in DNA.

- Metabolic Pathways : N7-CAG is involved in the metabolic activation pathway of acrylamide, primarily mediated by cytochrome P450 enzymes such as CYP2E1 .

Comparative Analysis with Other Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 7-(2-Hydroxyethyl)guanine | Moderate | Does not contain carbamoyl group; less reactive |

| N7-Methylguanine | High | Methylation instead of carbamoylation |

| N6-(2-Carbamoyl-2-hydroxyethyl)adenine | Moderate | Affects adenine instead of guanine |

N7-CAG stands out due to its specific formation from glycidamide and its significant implications for DNA damage related to dietary acrylamide exposure .

Implications for Health and Disease

The biological activity of N7-CAG has raised concerns regarding its potential role in cancer development. As a DNA adduct, it may contribute to genetic mutations that lead to tumorigenesis, particularly in individuals with high dietary exposure to acrylamide.

Research Findings

Recent studies have shown that:

属性

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-3,15H,1H2,(H2,9,16)(H3,10,12,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHHZNJOFXOGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(C(=O)N)O)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676273 | |

| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163734-06-3 | |

| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is N7-(2-Carbamoyl-2-hydroxyethyl)guanine and how is it formed?

A1: this compound (N7-GA-Gua) is a DNA adduct, meaning it is a chemical compound that forms a covalent bond with DNA. It is formed primarily through the metabolic pathway of acrylamide (AA), a probable human carcinogen found in various cooked foods and cigarette smoke. AA is metabolized to glycidamide (GA), a reactive epoxide, which then directly interacts with the N7 position of guanine bases in DNA to form N7-GA-Gua. [, , , ]

Q2: Why is the formation of N7-GA-Gua considered detrimental?

A2: N7-GA-Gua is considered a promutagenic lesion, meaning its presence in DNA can lead to mutations. The adduct can cause mispairing during DNA replication, ultimately leading to heritable changes in the DNA sequence. These mutations can disrupt normal cellular processes and potentially contribute to the development of cancer. [, , ]

Q3: Is N7-GA-Gua formation limited to specific organs?

A3: Research indicates that N7-GA-Gua formation is not organ-specific. Studies show detectable levels of the adduct in various tissues, including the liver, lungs, kidneys, and even in the testes of exposed animals. The specific levels may vary depending on the tissue type, exposure levels, and individual metabolic capabilities. [, , ]

Q4: Are there any differences in N7-GA-Gua formation between adults and young individuals?

A4: Studies comparing adult and neonatal mice found significantly higher levels of N7-GA-Gua in neonates following GA exposure. This suggests heightened susceptibility to adduct formation in younger individuals, possibly due to differences in metabolic enzyme activity and DNA repair mechanisms. [, ]

Q5: How is N7-GA-Gua quantified in biological samples?

A5: A highly sensitive and specific method for quantifying N7-GA-Gua is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using isotope dilution. This technique allows for accurate measurement of adduct levels even at very low concentrations in various biological matrices. [, ]

Q6: Can N7-GA-Gua be used as a biomarker for acrylamide exposure?

A6: Yes, urinary N7-GA-Gua has shown potential as a biomarker for acrylamide exposure. Research suggests a correlation between dietary acrylamide intake, assessed through urinary metabolites, and urinary N7-GA-Gua levels in both smokers and nonsmokers. This suggests that measuring urinary N7-GA-Gua can be a valuable tool in assessing acrylamide-related health risks. [, ]

Q7: What is the significance of studying this compound?

A7: Understanding the formation, biological consequences, and detection of N7-GA-Gua is crucial for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。